molecular formula C8H9F3N2O2 B13117408 Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate

Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate

Cat. No.: B13117408
M. Wt: 222.16 g/mol
InChI Key: JSMOTIMCAVQBMI-UHFFFAOYSA-N
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Description

Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in this compound enhances its stability and lipophilicity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the reaction of 1-methylimidazole with ethyl chloroformate and trifluoromethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with enhanced properties

Mechanism of Action

The mechanism of action of Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate
  • 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

Uniqueness

Ethyl1-methyl-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to its specific trifluoromethyl substitution on the imidazole ring, which imparts distinct chemical and biological properties. This makes it more stable and lipophilic compared to other similar compounds, enhancing its potential for various applications .

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

ethyl 1-methyl-4-(trifluoromethyl)imidazole-2-carboxylate

InChI

InChI=1S/C8H9F3N2O2/c1-3-15-7(14)6-12-5(4-13(6)2)8(9,10)11/h4H,3H2,1-2H3

InChI Key

JSMOTIMCAVQBMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CN1C)C(F)(F)F

Origin of Product

United States

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